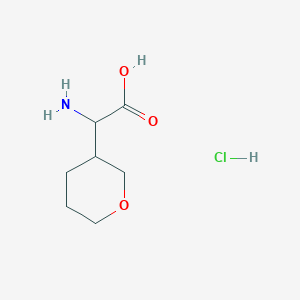

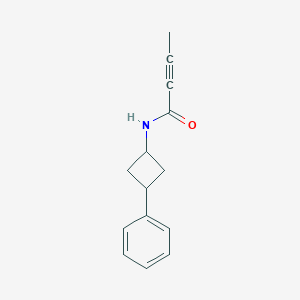

![molecular formula C8H13ClN2 B2603016 4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride CAS No. 2567496-15-3](/img/structure/B2603016.png)

4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride” is a chemical compound with the CAS Number: 2567496-15-3 . It has a molecular weight of 172.66 . The physical form of this compound is a powder .

Physical And Chemical Properties Analysis

As mentioned earlier, “4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 172.66 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Diversity-Oriented Synthesis of Azaspirocycles

A study highlights the use of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane for the rapid access to omega-unsaturated dicyclopropylmethylamines. These compounds serve as precursors to a variety of heterocyclic azaspirocycles such as 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. The transformations involve selective ring-closing metathesis, epoxide opening, or reductive amination, yielding functionalized pyrrolidines, piperidines, and azepines. These scaffolds are considered of considerable relevance for chemistry-driven drug discovery due to their novel structural properties (Wipf, Stephenson, & Walczak, 2004).

Electrophilic Amination of C-H-Acidic Compounds

Research on the electrophilic amination of C-H-acidic compounds using 1-oxa-2-azaspiro[2.5]octane has been explored. The study shows how reactions with malonic and cyanoacetic acid derivatives, among others, lead to the introduction of a 1-hydroxycyclohexylamino group at the acidic position. The stabilization reactions of the intermediate compounds allow for the formation of disubstituted 1,4-diazaspiro[4.5]decanones, which undergo further transformations to produce geminal diamino acid derivatives. This process exemplifies the versatility of azaspiro compounds in synthesizing complex structures with potential biological activity (Andreae, Schmitz, Wulf, & Schulz, 1992).

Novel Synthesis Approaches

A novel synthesis method for 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes showcases the diiron nonacarbonyl-assisted spirocyclization reaction, which achieves the synthesis and isolation of specific diastereomers. This method highlights the capability of utilizing azaspiro[4.4]nonane scaffolds in constructing complex molecules, potentially useful in the development of new pharmaceutical agents (Gravestock & McKenzie, 2002).

Anticancer and Antidiabetic Applications

Another study discusses the development of spirothiazolidines analogs with significant anticancer and antidiabetic properties. The synthesis involves reacting 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one with various nitrogen nucleophiles to yield compounds showing promising biological activities. This research underscores the potential of azaspiro compounds in the synthesis of bioactive molecules for therapeutic applications (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Safety and Hazards

特性

IUPAC Name |

4-azaspiro[2.5]octane-7-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c9-6-7-1-4-10-8(5-7)2-3-8;/h7,10H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPSJORKLMFJOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(CC2)CC1C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2602933.png)

![3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602936.png)

![3-Ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2602945.png)

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one](/img/structure/B2602947.png)

![N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B2602950.png)

![(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2602956.png)